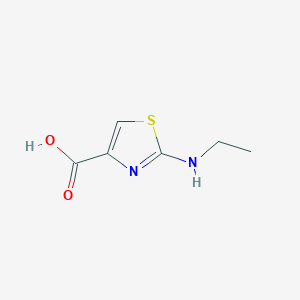

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored in the literature. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable antitumor activity against leukemia cell lines, indicating the potential of these analogs in cancer therapy . Another study reported the synthesis of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, which showed promising antiglycation activity, suggesting their potential in managing diabetic complications . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its structural analysis through hydrogen bonding interactions has been described .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . X-ray diffraction methods have also been employed to determine the crystallographic behavior of these compounds . The molecular geometry and electronic properties have been further investigated using density functional theory (DFT) methods, providing insights into the hydrogen bonding sites and molecular electrostatic potential (MEP) maps .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the cyclization of thioamide with 2-chloroacetoacetate has been used to synthesize novel thiazole compounds . The reactivity of these compounds allows for the introduction of different substituents, which can significantly alter their biological properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of different substituents on the thiazole ring can influence properties such as solubility, melting point, and stability. Theoretical calculations, such as DFT, can predict various geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . These properties are crucial for understanding the behavior of thiazole derivatives in biological systems and their interactions with biological targets.

Applications De Recherche Scientifique

1. Phenolic Compounds as Nrf2 Inhibitors in Cancer Therapy

- Summary of Application : Phenolic compounds are known for their chemopreventive properties. They act as anticancer agents due to their action on Nrf2 inhibition .

- Methods of Application : The study did not provide specific methods of application or experimental procedures for these compounds .

- Results or Outcomes : The review suggests that phenolic compounds can be effective in cancer therapy due to their action on Nrf2 inhibition .

2. Dual-ROS-Scavenging and Dual-Lingering Nanozyme-Based Eye Drops

- Summary of Application : Nanozyme-based eye drops have been developed for the treatment of dry eye disease (DED). These eye drops can effectively reduce oxidative stress, thereby providing an excellent preventive effect to alleviate DED .

- Methods of Application : The nanozyme-based eye drops were developed by exploiting borate-mediated dynamic covalent complexation .

- Results or Outcomes : In vitro and in vivo experiments revealed that these eye drops could eliminate excess ROS through both its multienzyme-like activity and the ROS-scavenging activity of borate bonds .

3. Ethylamine in Chemical Industry and Organic Synthesis

- Summary of Application : Ethylamine, an organic compound with a similar structure to “2-(Ethylamino)-1,3-thiazole-4-carboxylic acid”, is widely used in the chemical industry and organic synthesis .

- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst .

- Results or Outcomes : Ethylamine is a nucleophilic base and is miscible with virtually all solvents. It condenses just below room temperature to a liquid .

4. CO2 Desorption Activity of Tri-Solvent MEA + EAE

- Summary of Application : The study evaluated the CO2 desorption activity of a tri-solvent mixture of MEA (monoethanolamine), EAE (2-(ethylamino)ethanol), and AMP (2-amino-2-methyl-1-propanol) with various commercial solid acid catalysts .

- Methods of Application : Desorption experiments were conducted via a recirculation process with direct heating at 363 K or using a temperature programming method having a range of 303–363 K .

- Results or Outcomes : The study found that the 0.2 + 1 + 3 mol/L MEA + EAE + AMP with HND-8 had a minimized heat duty (HD) of 589.3 kJ/mol CO2 and the biggest desorption factor (DF) of 0.0277 × (10 −3 mol CO2) 3 /L 2 kJ min .

5. Ethylamine in Chemical Industry and Organic Synthesis

- Summary of Application : Ethylamine, an organic compound with a similar structure to “2-(Ethylamino)-1,3-thiazole-4-carboxylic acid”, is widely used in the chemical industry and organic synthesis .

- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst .

- Results or Outcomes : Ethylamine is a nucleophilic base and is miscible with virtually all solvents. It condenses just below room temperature to a liquid .

6. CO2 Desorption Activity of Tri-Solvent MEA + EAE

- Summary of Application : The study evaluated the CO2 desorption activity of a tri-solvent mixture of MEA (monoethanolamine), EAE (2-(ethylamino)ethanol), and AMP (2-amino-2-methyl-1-propanol) with various commercial solid acid catalysts .

- Methods of Application : Desorption experiments were conducted via a recirculation process with direct heating at 363 K or using a temperature programming method having a range of 303–363 K .

- Results or Outcomes : The study found that the 0.2 + 1 + 3 mol/L MEA + EAE + AMP with HND-8 had a minimized heat duty (HD) of 589.3 kJ/mol CO2 and the biggest desorption factor (DF) of 0.0277 × (10 −3 mol CO2) 3 /L 2 kJ min .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(ethylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-7-6-8-4(3-11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXITIJJLMMEAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)